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Abstract
UCL-TRO-1938 is a novel, cell-permeable small molecule that functions as a potent and

selective allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). This document

provides a comprehensive technical overview of the mechanism of action of UCL-TRO-1938,

detailing its effects on the catalytic activity and conformation of PI3Kα. It includes a summary of

key quantitative data, detailed experimental protocols for the assays used to characterize this

interaction, and visualizations of the relevant signaling pathways and experimental workflows.

This guide is intended to provide researchers and drug development professionals with the in-

depth information necessary to understand and utilize UCL-TRO-1938 as a chemical probe to

investigate PI3Kα signaling and as a potential therapeutic agent for conditions such as

ischemic reperfusion injury and nerve damage.

Core Mechanism of Action
UCL-TRO-1938 is an allosteric activator of the PI3Kα enzyme, a critical component of growth

factor signaling pathways.[1][2][3] Unlike physiological activators that typically function by

relieving the inhibitory effects of the p85 regulatory subunit, UCL-TRO-1938 directly enhances

the catalytic function of the p110α catalytic subunit.[1][3] This activation is achieved through a

unique mechanism that involves binding to a site distinct from the ATP-binding pocket, leading

to both local and global conformational changes within the PI3Kα heterodimer.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15073916?utm_src=pdf-interest
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614683/
https://discovery.dundee.ac.uk/en/publications/a-small-molecule-pi3k%CE%B1-activator-for-cardioprotection-and-neurore/
https://www.caths.cam.ac.uk/heart-drug
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614683/
https://www.caths.cam.ac.uk/heart-drug
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614683/
https://www.caths.cam.ac.uk/heart-drug
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The binding of UCL-TRO-1938 enhances multiple steps of the PI3Kα catalytic cycle.[1][2][3]

Specifically, it has been shown to increase the catalytic rate (kcat) of the enzyme.[1]

Additionally, at certain concentrations, it can slightly decrease the Michaelis constant (Km) for

ATP, suggesting an increase in the enzyme's affinity for this co-substrate.[1] UCL-TRO-1938
also promotes the association of PI3Kα with lipid membranes, a crucial step for its activity on

its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4]

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to map the

conformational changes induced by UCL-TRO-1938.[3][5] These studies have revealed

alterations in regions of both the p110α and p85α subunits, indicating a widespread

conformational rearrangement upon compound binding.[5] This allosteric modulation results in

a transient but potent activation of PI3Kα signaling in a variety of rodent and human cells.[1][2]

[3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of

UCL-TRO-1938 with PI3Kα and its effects on cellular signaling.

Table 1: In Vitro Biochemical Parameters

Parameter Value Assay Method Reference

EC50 (PI3Kα

activation)
~60 µM

In Vitro Lipid Kinase

Assay
[1][6][7]

Kd (Binding Affinity to

PI3Kα)
36 ± 5 µM

Surface Plasmon

Resonance (SPR)
[1][6]

Kd (Binding Affinity to

PI3Kα)
16 ± 2 µM

Differential Scanning

Fluorimetry (DSF)
[1][6]

Table 2: Cellular Activity Parameters
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Parameter Value Cell Type Assay Method Reference

EC50 (pAKT

S473 Induction)
2-4 µM

Mouse

Embryonic

Fibroblasts

(MEFs)

Western Blot [6][7]

EC50 (PIP3

Production)
5 µM

Mouse

Embryonic

Fibroblasts

(MEFs)

Mass

Spectrometry

EC50 (Metabolic

Activity)
~0.5 µM PI3Kα-WT MEFs CellTiter-Glo [7]

Table 3: Kinetic Parameters

Condition kcat (s⁻¹) Km for ATP (µM) Reference

Basal PI3Kα ~0.3 ~150 [1]

+ 1 µM UCL-TRO-

1938
Increased Slightly Decreased [1]

+ 10 µM UCL-TRO-

1938
Increased Slightly Decreased [1]

+ 30 µM UCL-TRO-

1938
Increased No significant change [1]

+ pY Peptide Increased No significant change [1]

Signaling Pathway
UCL-TRO-1938 directly activates PI3Kα, initiating a well-defined downstream signaling

cascade. The activated PI3Kα phosphorylates its primary substrate, PIP2, at the 3'-hydroxyl

group of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-

trisphosphate (PIP3). PIP3 then recruits proteins containing pleckstrin homology (PH) domains

to the plasma membrane, most notably the serine/threonine kinase AKT. This recruitment leads
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to the phosphorylation and activation of AKT at two key sites, Threonine 308 (by PDK1) and

Serine 473 (by mTORC2). Activated AKT then phosphorylates a plethora of downstream

substrates, leading to diverse cellular responses including cell proliferation, survival, and

growth.
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Start

Prepare Enzyme/Lipid Mix
and UCL-TRO-1938 dilutions

Add UCL-TRO-1938 and
Enzyme/Lipid Mix to 384-well plate

Add ATP to start reaction

Incubate for 60 min
at Room Temperature

Add ADP-Glo™ Reagent

Incubate for 40 min
at Room Temperature

Add Kinase Detection Reagent

Incubate for 30 min
at Room Temperature

Read Luminescence

End
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Sensor Chip
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of UCL-TRO-1938
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(Association Phase)
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Prepare PI3Kα and
SYPRO Orange Master Mix

Aliquot mix and add
UCL-TRO-1938 to PCR plate

Run thermal melt program
in real-time PCR instrument

Monitor fluorescence as
temperature increases

Determine Tm and calculate ΔTm

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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